

Spectroscopic and Synthetic Profile of Benzyl 2-Hydroxy-6-Methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 2-Hydroxy-6-Methoxybenzoate*

Cat. No.: *B13916009*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **Benzyl 2-Hydroxy-6-Methoxybenzoate**. Due to the limited availability of direct experimental data in public databases, this guide combines theoretical predictions and established chemical principles to serve as a valuable resource for researchers. The document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, a plausible mass spectrometry fragmentation pattern, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

- IUPAC Name: **Benzyl 2-Hydroxy-6-Methoxybenzoate**
- Molecular Formula: $C_{15}H_{14}O_4$ [\[1\]](#)
- Molecular Weight: 258.27 g/mol [\[1\]](#)
- Canonical SMILES: COC1=CC=CC(C(=O)OCC2=CC=CC=C2)=C1O
- InChIKey: CGNJMCLXIMWKDY-UHFFFAOYSA-N [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Benzyl 2-Hydroxy-6-Methoxybenzoate**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.5 - 11.5	Singlet	1H	Ar-OH
~7.30 - 7.50	Multiplet	5H	Ar-H (Benzyl group)
~7.25	Triplet	1H	Ar-H (Position 4)
~6.40	Doublet	1H	Ar-H (Position 3)
~6.35	Doublet	1H	Ar-H (Position 5)
~5.40	Singlet	2H	CH ₂ -Ph
~3.85	Singlet	3H	O-CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~170.0	C=O (Ester)
~162.0	C-OH (Position 2)
~159.0	C-OCH ₃ (Position 6)
~136.0	Quaternary C (Benzyl group)
~134.0	C-H (Position 4)
~128.8	C-H (Benzyl group, ortho)
~128.5	C-H (Benzyl group, para)
~128.2	C-H (Benzyl group, meta)
~110.0	Quaternary C (Position 1)
~101.0	C-H (Position 5)
~98.0	C-H (Position 3)
~67.0	CH ₂ -Ph
~56.0	O-CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3500	Broad, Medium	O-H stretch (phenolic)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (ester, intramolecular H-bonding)
1580 - 1600	Medium-Strong	C=C stretch (aromatic ring)
1250 - 1300	Strong	C-O stretch (ester)
1050 - 1150	Strong	C-O stretch (ether)

Mass Spectrometry (Predicted)

- Molecular Ion (M^+): $m/z = 258.0892$ (calculated for $C_{15}H_{14}O_4$)
- Major Fragmentation Pathways:
 - Loss of the benzyl group ($[M-C_7H_7]^+$) leading to a peak at $m/z = 167$.
 - Formation of the benzyl cation ($[C_7H_7]^+$) leading to a prominent peak at $m/z = 91$.
 - Decarboxylation of the acid fragment.

Proposed Synthesis Protocol

The synthesis of **Benzyl 2-Hydroxy-6-Methoxybenzoate** can be achieved via the esterification of 2-Hydroxy-6-methoxybenzoic acid with benzyl bromide. This method is a standard procedure for the preparation of benzyl esters.

Materials and Reagents

- 2-Hydroxy-6-methoxybenzoic acid
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Rotary evaporator
- Standard glassware for organic synthesis

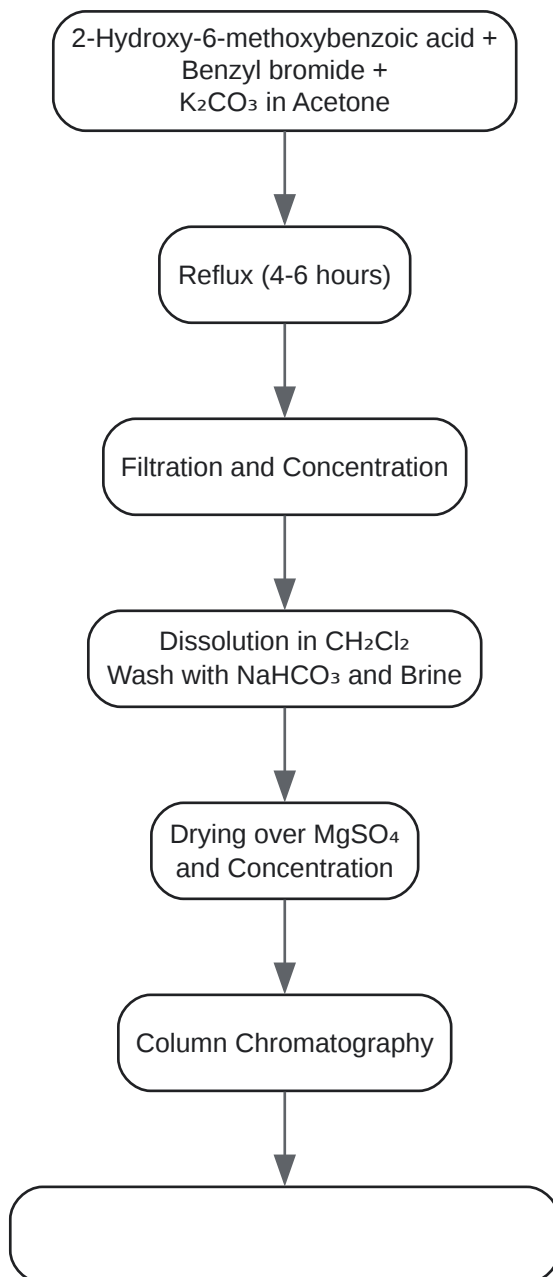
Experimental Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-6-methoxybenzoic acid (1.0 equivalent) in anhydrous acetone.
- **Addition of Base:** Add potassium carbonate (1.5 equivalents) to the solution. The mixture will become a suspension.
- **Addition of Benzylating Agent:** To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator.
- **Extraction:** Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **Benzyl 2-Hydroxy-6-Methoxybenzoate** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

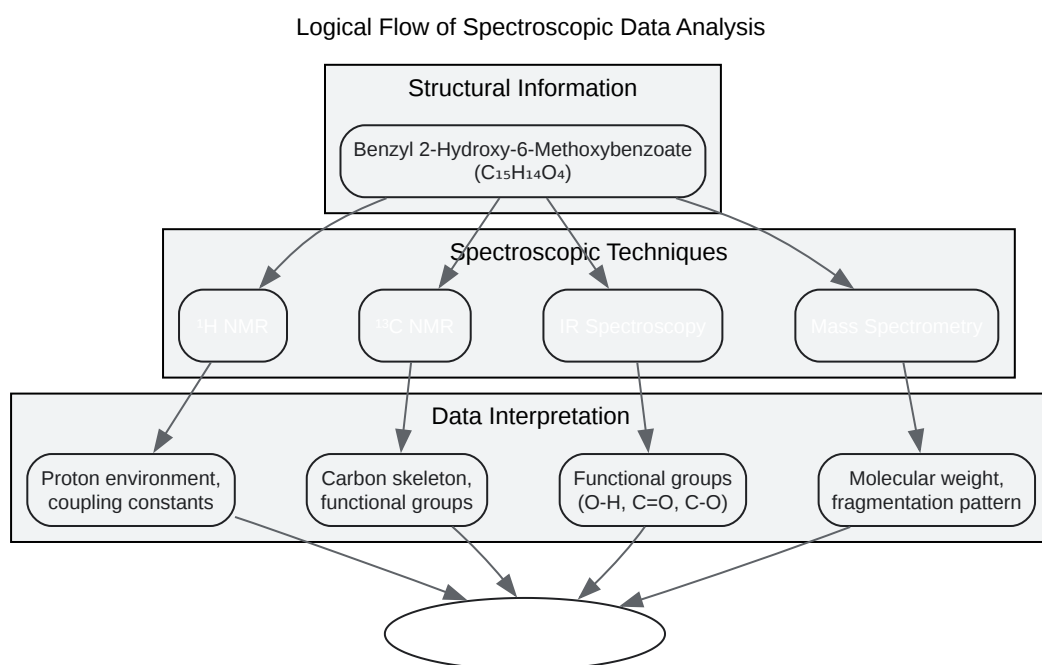
Visualization of Methodologies

Synthetic Workflow

Synthetic Workflow for Benzyl 2-Hydroxy-6-Methoxybenzoate

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **Benzyl 2-Hydroxy-6-Methoxybenzoate**.

Spectroscopic Analysis Logic



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Caption: Logical flow of spectroscopic data analysis.

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References

- 1. chemео.com [chemео.com]
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